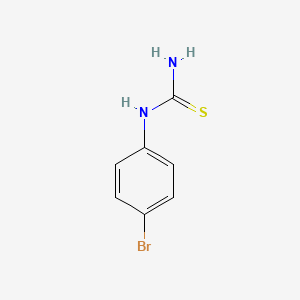

4-Bromophenylthiourea

Descripción

Overview of Thiourea (B124793) Derivatives in Chemical Sciences

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea. Its derivatives, formed by substituting one or more hydrogen atoms on its amino groups with other functional groups, represent a privileged scaffold in the chemical sciences. ucl.ac.be The thiourea moiety's ability to form stable hydrogen bonds and coordinate with metal ions makes it a versatile building block in both organic and inorganic chemistry. This structural feature is central to its wide-ranging significance.

In the realm of medicinal chemistry, thiourea derivatives have been extensively investigated and have shown a remarkable breadth of biological activities. ucl.ac.benih.gov These include applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant agents. ucl.ac.benih.govresearchgate.net The discovery of drugs like the anticancer agent Sorafenib, which contains a thiourea core, has spurred significant research into developing novel therapeutic agents based on this framework. nih.gov The biological activity is often attributed to the specific interactions of the thiourea group with enzymes or proteins. researchgate.net

Beyond medicine, thiourea derivatives have found substantial applications in other scientific fields. In agriculture, they are utilized as pesticides, herbicides, fungicides, and insect growth regulators. ijcrt.org Their lower toxicity compared to some conventional pesticides makes them a more environmentally considerate option. nih.gov Furthermore, these compounds are employed in analytical chemistry, metallurgy, and as precursors for the synthesis of a wide variety of heterocyclic compounds. ijcrt.orgnih.gov The structural versatility and synthetic accessibility of thiourea derivatives continue to make them a focal point of academic and industrial research. nih.gov

Significance of Bromine Substitution in Phenylthiourea (B91264) Core Structures

The introduction of a bromine atom onto the phenyl ring of a phenylthiourea molecule significantly alters its physicochemical properties, which in turn influences its reactivity and biological activity. Bromine, as a halogen, exerts both electronic and steric effects. Its electron-withdrawing nature modifies the electron density distribution across the aromatic ring and the thiourea backbone, which can be crucial for molecular interactions. nih.gov This substitution can enhance lipophilicity, potentially improving the compound's ability to cross biological membranes.

In structure-activity relationship (SAR) studies, bromine substitution has been shown to be a key strategy for modulating the potency of bioactive compounds. For instance, the replacement of a fluorine atom with a weaker electron-withdrawing bromine atom in one study led to a five-fold increase in potency against intracellular Mycobacterium tuberculosis. nih.govbiorxiv.org In other research, the presence of a 4-bromophenyl group in thiourea-containing copper (II) complexes resulted in remarkable growth-inhibiting activity against prostate cancer cells (PC3). nih.gov Similarly, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea has demonstrated a broad spectrum of antimicrobial activity. nih.gov

The position of the bromine atom on the phenyl ring is also critical. Studies have shown that substitution at the para-position (position 4) can be particularly effective. nih.gov The presence of halogens like bromine can also provide synthetic handles for further molecular modifications, such as cross-coupling reactions, allowing for the creation of more complex and diverse chemical libraries. chemrxiv.org The strategic placement of bromine is therefore a vital tool for fine-tuning the properties of phenylthiourea derivatives for specific applications in drug discovery and materials science.

Current Research Landscape of 4-Bromophenylthiourea

This compound, with the chemical formula C₇H₇BrN₂S, is a specific derivative that continues to attract research interest due to its utility as both a standalone bioactive compound and a key synthetic intermediate. nih.govlookchem.com Its synthesis is often achieved through established methods, such as the reaction of 4-bromoaniline (B143363) with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid. ijcrt.orgjocpr.com

A significant area of investigation is its biological activity. Studies have demonstrated that this compound exhibits antimicrobial properties. For example, it has shown activity against various bacterial and fungal strains, with the zone of inhibition increasing with concentration against certain microbes. jocpr.com This has positioned it as a scaffold for developing more potent antimicrobial agents. nih.gov In the context of anticancer research, while often incorporated into more complex molecules or metal complexes to enhance efficacy, the this compound moiety is considered a valuable component. nih.govnih.gov For instance, copper complexes containing a this compound ligand have shown significant cytotoxicity against specific cancer cell lines. nih.govnih.gov

The structural properties of brominated phenylthioureas have also been a focus of academic research. X-ray crystallography studies have been performed on related compounds like 1,3-Bis(4-bromophenyl)thiourea, providing detailed data on bond lengths, bond angles, and crystal packing, which are crucial for understanding intermolecular interactions like hydrogen bonding. researchgate.netcore.ac.ukresearchgate.net These fundamental structural insights are invaluable for computational modeling and rational drug design. The compound also serves as a precursor in the synthesis of other heterocyclic structures, such as benzothiazoles, where the bromine-substituted ring influences the reaction's success. mdpi.com

Data Tables

Table 1: Antimicrobial Activity of this compound

This table presents the zone of inhibition observed for this compound against various microorganisms at different concentrations.

| Microorganism | Type | 100 ppm | 200 ppm | 300 ppm |

| Samonella typhimurium | Bacterium | 0.8 mm | 1.7 mm | 3.5 mm |

| Nitrobacter | Bacterium | 0.3 mm | 0.8 mm | 0.2 mm |

| Penicillium chrysogenum | Fungus | 0.5 mm | 1.0 mm | 2.0 mm |

| Fusarium graminearum | Fungus | 1.2 mm | 2.3 mm | 3.0 mm |

| E. coli | Bacterium | 0 mm | 0.6 mm | 1.2 mm |

| Aspergillus fumigatus | Fungus | 0 mm | 2.0 mm | 1.6 mm |

| Data sourced from a 2015 study by Sharma et al. jocpr.com |

Table 2: Crystallographic Data for 1,3-Bis(4-bromophenyl)thiourea

This table provides key crystal structure and refinement data for a closely related compound, highlighting the structural characteristics of a 4-bromophenyl substituted thiourea derivative.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀Br₂N₂S |

| Formula Weight | 386.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.077 (1) |

| b (Å) | 7.0804 (6) |

| c (Å) | 14.054 (1) |

| β (°) | 104.026 (1) |

| Volume (ų) | 1359.01 (18) |

| Z | 4 |

| Temperature (K) | 100 |

| Data sourced from a 2007 study by Muhammed et al. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVQULNOKCOGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181055 | |

| Record name | N-p-Bromophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-30-2 | |

| Record name | N-(4-Bromophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-p-Bromophenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-p-Bromophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-P-BROMOPHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3NQV0N54T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Bromophenylthiourea

The synthesis of this compound has been approached through several established methods, each with its own set of reaction conditions and outcomes.

Classical Approaches

A conventional and widely utilized method for synthesizing this compound involves the reaction of 4-bromoaniline (B143363) with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in the presence of an acid. For instance, refluxing 4-bromoaniline hydrochloride with ammonium thiocyanate in water is a documented procedure. lookchem.com Another classical approach involves the base hydrolysis of 1-benzoyl-3-(4-bromophenyl)thiourea. google.com This two-step process begins with the reaction of 4-bromoaniline with benzoyl isothiocyanate to form the intermediate, which is then treated with a base like sodium hydroxide (B78521) to yield this compound. google.com

Green Chemistry Approaches

In recent years, the principles of green chemistry have influenced the development of more sustainable synthetic routes for this compound and related compounds. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and simplify purification processes.

Vapour digestion has emerged as a novel, solvent-free method for the synthesis of monosubstituted thioureas. rsc.orgrsc.orgresearchgate.net This technique involves the exposure of a solid precursor, such as 1-[(4-bromophenyl)thiocarbamoyl]benzotriazole, to ammonia (B1221849) vapors. nih.gov The reaction proceeds through a solid-gas aging process, leading to the quantitative conversion to N-(4-bromophenyl)thiourea. researchgate.netnih.gov This method is notable for its simplicity and the high purity of the resulting product, often requiring only an aqueous workup. rsc.orgresearchgate.net

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and efficient alternative for synthesizing thioureas. beilstein-journals.orgrsc.org Ball milling is a common technique where the reactants are ground together, often with a liquid additive (liquid-assisted grinding or LAG) to enhance reactivity. researchgate.net The synthesis of N-(4-bromophenyl)thiourea can be achieved by milling 1-[(4-bromophenyl)thiocarbamoyl]benzotriazole with a solid source of ammonia, such as a mixture of ammonium chloride and sodium carbonate. rsc.orgrsc.orgresearchgate.netnih.gov This in-situ generation of ammonia gas under milling conditions drives the amination reaction to completion, yielding the desired product in near-quantitative yields. rsc.orgrsc.orgresearchgate.net

The progress of these mechanochemical reactions can be monitored in real-time using techniques like in-situ Raman spectroscopy. For example, the formation of symmetrical bis(4-bromophenyl)thiourea from the reaction of 4-bromoaniline and a thiocarbamoyl benzotriazole (B28993) intermediate has been observed using this method. nih.govbeilstein-journals.org

| Milling Technique | Reactants | Additive/Conditions | Yield | Reference |

| Ball Milling | 1-[(4-bromophenyl)thiocarbamoyl]benzotriazole, Ammonium Chloride, Sodium Carbonate | Solvent-free | Quantitative | rsc.orgrsc.orgresearchgate.netnih.gov |

| Manual Grinding | 4-bromophenyl isothiocyanate, Anilines | None | 89-98% | nih.gov |

Flow chemistry has gained traction as a powerful tool for the synthesis of organic compounds, including thioureas. mdpi.comnih.gov This technology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com A multicomponent reaction in a flow system, utilizing an aqueous polysulfide solution, has been developed for the synthesis of a wide range of thioureas. mdpi.com While the specific synthesis of this compound via this exact flow method is not explicitly detailed in the provided context, the general applicability of flow synthesis to thiourea (B124793) derivatives suggests its potential for this compound. mdpi.commdpi.com Flow synthesis offers advantages such as enhanced safety, scalability, and often results in cleaner reaction profiles with simplified purification. mdpi.com

Advanced Synthetic Strategies and Derivatization

Beyond its synthesis, this compound serves as a valuable building block for the creation of more complex heterocyclic compounds. For example, it can be used in the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives through a Hantzsch-type condensation reaction with α-haloketones. nih.gov Furthermore, palladium-catalyzed isocyanide insertion into 2-bromophenylthioureas (a positional isomer) has been shown to produce 4-substituted imino-4H-benzo[d] rsc.orgresearchgate.netthiazin-2-amines, highlighting the utility of the thiourea moiety in advanced C-S cross-coupling reactions. rsc.orglookchem.com These strategies demonstrate the versatility of this compound and its derivatives in constructing molecules with potential applications in various fields of chemical research.

Synthesis of N,N'-Disubstituted Thiourea Derivatives Bearing Bromophenyl Moieties

The synthesis of N,N'-disubstituted thioureas containing a 4-bromophenyl group is a fundamental transformation that serves as a gateway to a wide array of more complex molecules. A common and effective method involves the reaction of an appropriate isothiocyanate with an amine. For instance, 1-(adamantan-1-yl)-3-(4-bromophenyl)thiourea has been synthesized by reacting adamantan-1-yl isothiocyanate with 4-bromoaniline. nih.govacs.org This method provides a good yield and allows for the introduction of diverse substituents on the thiourea backbone. nih.govacs.org

Another versatile approach is the one-pot, three-component reaction. This has been demonstrated in the synthesis of hexasubstituted thioureas where isothiocyanato cyclophosphazene intermediates react with a series of aromatic amines, including those with bromo-substituents. grafiati.com The reaction of 4-bromophenyl isothiocyanate with various amines under ball milling conditions has also been reported as an efficient and solvent-free method for preparing N,N'-disubstituted thioureas. beilstein-journals.org

Furthermore, N-acyl thiourea derivatives can be synthesized through the condensation of an acid chloride with ammonium thiocyanate to form an isothiocyanate in situ, which then reacts with an amine. mdpi.com For example, 4-methoxy benzoyl chloride can be reacted with potassium thiocyanate, followed by various amines, to produce a range of N,N'-disubstituted thiourea derivatives. mdpi.com

Detailed below are examples of synthesized N,N'-disubstituted thioureas incorporating the 4-bromophenyl moiety.

| Starting Material 1 | Starting Material 2 | Product | Reference |

| Adamantan-1-yl isothiocyanate | 4-Bromoaniline | 1-(Adamantan-1-yl)-3-(4-bromophenyl)thiourea | nih.govacs.org |

| 4-Bromophenyl isothiocyanate | Gaseous amines (e.g., ammonia, methylamine) | N-(4-Bromophenyl)thiourea derivatives | beilstein-journals.org |

| Isothiocyanato cyclophosphazene | Aromatic amines | Hexasubstituted thiourea derivatives with bromophenyl moieties | grafiati.com |

| 4-Methoxy benzoyl chloride & KSCN | Various amines | N-Acyl-N'-(substituted)thiourea derivatives | mdpi.com |

Formation of Hybrid Compounds (e.g., Adamantane-Thiourea Hybrids)

The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically relevant moieties, such as adamantane (B196018), has been explored to develop new potential therapeutic agents. The adamantane cage is a bulky, lipophilic group known to influence the biological activity of compounds.

A key example is the synthesis of 1-(adamantan-1-yl)-3-(4-bromophenyl)thiourea. researchgate.netacs.org The crystal structure of this hybrid compound has been determined, revealing specific conformations and intermolecular interactions influenced by the adamantane and bromophenyl groups. nih.govacs.orgresearchgate.net Theoretical studies have also been conducted to understand the effect of the halogen substituent on the crystal packing and non-covalent interactions in these adamantane-thiourea derivatives. nih.govacs.org These studies indicate that the bromo-derivative adopts a stable anti-anti conformation. nih.govacs.org

The synthesis of these hybrids typically follows the general methods for N,N'-disubstituted thioureas, where one of the amines or isothiocyanates contains the adamantane moiety. The resulting adamantane-thiourea hybrids serve as precursors for further chemical modifications, such as the synthesis of isothiourea derivatives with potential chemotherapeutic applications. nih.gov

| Adamantane-Containing Reagent | Bromophenyl-Containing Reagent | Hybrid Compound | Reference |

| Adamantan-1-yl isothiocyanate | 4-Bromoaniline | 1-(Adamantan-1-yl)-3-(4-bromophenyl)thiourea | nih.govacs.org |

| Adamantane-1-amine | 4-Bromophenyl isothiocyanate | 1-(Adamantan-1-yl)-3-(4-bromophenyl)thiourea | researchgate.net |

Thiazole (B1198619) Ring Formation from this compound Derivatives

This compound and its derivatives are valuable precursors for the synthesis of thiazole rings, a common heterocyclic motif in many biologically active compounds. The Hantzsch thiazole synthesis is a classical and widely used method. This reaction typically involves the cyclization of a thiourea with an α-haloketone. vulcanchem.comnih.gov

For instance, 4-(4-bromophenyl)thiazol-2-amine can be synthesized by reacting p-bromoacetophenone with thiourea in the presence of a catalyst like iodine. nih.gov The resulting 2-aminothiazole (B372263) derivative can then be further functionalized. nih.gov Another approach involves the reaction of substituted thioureas with bromoacetyl bromides. scispace.comresearchgate.net

The synthesis of pyrimidinone-linked thiazoles has also been reported, where a 4-bromophenyl thiourea derivative is reacted with a 5-(2-bromoacetyl)-dihydropyrimidinone to yield the hybrid molecule. nih.gov The synthesis of thiazole derivatives can be influenced by the reaction conditions, such as temperature and solvent, which can control the regioselectivity of the cyclization. researchgate.net

| This compound Derivative | Reagent | Product | Reference |

| Thiourea | p-Bromoacetophenone | 4-(4-Bromophenyl)thiazol-2-amine | nih.gov |

| 4-Bromophenyl thiourea | Bromoacetyl bromide | Iminothiazolidinone derivative | scispace.comresearchgate.net |

| 4-Bromophenyl thiourea | 5-(2-Bromoacetyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Pyrimidinone-linked thiazole derivative | nih.gov |

Cyclization Reactions Leading to Benzothiazole (B30560) Derivatives

The intramolecular cyclization of arylthioureas is a key strategy for the synthesis of benzothiazole derivatives. For this compound, this would lead to the formation of a brominated benzothiazole. The Hugershoff reaction, which involves the cyclization of an arylthiourea using an oxidizing agent like bromine, is a prominent method. indexcopernicus.comrjpbcs.com

For example, the oxidative cyclization of a 4-fluoro-6-bromophenylthiourea using sulfuric acid and catalytic bromine yields a 6-bromo-4-fluoro-1,3-benzothiazol-2-amine (B1273947) derivative. Palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas has also been developed as an efficient method for synthesizing 2-aminobenzothiazoles. medicaljournalshouse.comacs.org While this specific example uses an ortho-bromo substituent, similar principles can be applied to other isomers.

The choice of catalyst and reaction conditions is crucial for the successful cyclization and can influence the yield and purity of the resulting benzothiazole derivative. indexcopernicus.comrjpbcs.com

| Starting Material | Reagents/Catalyst | Product | Reference |

| 4-Fluoro-6-bromophenylthiourea | H₂SO₄, Br₂ | 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine sulfate (B86663) salt | |

| o-Bromophenylthioureas | Palladium catalyst | 2-Aminobenzothiazoles | medicaljournalshouse.comacs.org |

| Substituted anilines | KSCN, Bromine | Substituted 2-aminobenzothiazoles | rjpbcs.com |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involved in the transformations of this compound is essential for optimizing reaction conditions and designing new synthetic routes.

Nucleophilic Addition-Elimination Mechanisms

The reactions of acyl chlorides and related compounds with nucleophiles like this compound often proceed through a nucleophilic addition-elimination mechanism. youtube.comsavemyexams.comchemguide.co.ukchemguide.co.uk In this two-stage process, the nucleophile (in this case, the sulfur or nitrogen atom of the thiourea) attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.comchemguide.co.uk This leads to the formation of a tetrahedral intermediate. youtube.comchemguide.co.uk

In the subsequent elimination stage, the carbonyl double bond is reformed, and a leaving group, typically a chloride ion, is expelled. chemguide.co.uk This mechanism is fundamental to the synthesis of N-acyl thiourea derivatives. mdpi.com The reactivity of the carbonyl compound is influenced by the electronegativity of the atom attached to the carbonyl carbon, with acyl chlorides being more reactive than acid anhydrides. savemyexams.com

A general representation of the nucleophilic addition-elimination mechanism is as follows:

Addition: The nucleophile attacks the carbonyl carbon, and the π-electrons of the C=O bond move to the oxygen atom.

Elimination: The lone pair on the oxygen atom reforms the double bond, and the leaving group is expelled.

Intramolecular Cyclization Pathways

The formation of heterocyclic rings such as thiazoles and benzothiazoles from this compound derivatives involves intramolecular cyclization reactions.

In the Hantzsch thiazole synthesis, the mechanism involves the initial nucleophilic attack of the thiourea sulfur atom on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

For the synthesis of benzothiazoles via oxidative cyclization, the proposed mechanism often involves the formation of a sulfenyl halide intermediate upon reaction with an oxidizing agent like bromine. This is followed by an intramolecular electrophilic attack of the sulfur on the aromatic ring, leading to the cyclized product after deprotonation. indexcopernicus.com Palladium-catalyzed cyclizations of o-halophenylthioureas proceed through a different pathway, typically involving oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by coordination of the thiourea nitrogen and reductive elimination to form the C-N bond of the benzothiazole ring. medicaljournalshouse.comacs.org

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography Studies

Single Crystal X-ray Diffraction Analysis of 4-Bromophenylthiourea and its Derivatives

For instance, the analysis of 1,3-Bis(4-bromophenyl)thiourea, a symmetrically substituted derivative, shows that the two bromophenyl rings adopt a cis-cis configuration with respect to the sulfur atom of the thiourea (B124793) group. researchgate.netresearchgate.net This specific arrangement is a critical factor influencing the subsequent crystal packing. The crystal structure of this compound belongs to the monoclinic space group P21/c. researchgate.net

In another example, the reaction of 1-benzoyl-3-(4-bromophenyl)thiourea with copper(I) iodide leads to the formation of a coordination polymer. nih.govchemmix.edu.pl X-ray diffraction of this complex reveals that the thiourea derivative coordinates to the copper(I) centers via the sulfur atom, forming a double chain structure. nih.govchemmix.edu.pl Such studies on derivatives highlight the versatility of the thiourea scaffold in forming complex supramolecular assemblies.

Furthermore, a series of 1-benzoyl-3-(halogenophenyl)thioureas, including bromo-substituted derivatives, have been synthesized and characterized by X-ray diffraction. grafiati.comresearchgate.netmostwiedzy.pl These studies provide a comparative analysis of how the position and nature of the halogen substituent on the phenyl ring affect the molecular conformation and crystal packing. grafiati.comresearchgate.net For example, in 1-(adamantan-1-yl)-3-(4-bromophenyl)thiourea, the thiourea moiety adopts an anti-anti conformation. nih.govacs.org

The crystallographic data for some of these compounds are summarized in the table below:

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

| 1,3-Bis(4-bromophenyl)thiourea | Monoclinic | P21/c | cis-cis configuration of bromophenyl rings | researchgate.net |

| 1-(Adamantan-1-yl)-3-(4-bromophenyl)thiourea | - | - | anti-anti conformation of thiourea moiety | nih.govacs.org |

| Poly[[[1-benzoyl-3-(4-bromophenyl)thiourea-κS]-μ3-iodido-copper(I)] acetone (B3395972) hemisolvate] | - | - | S-coordination to copper(I) | nih.govchemmix.edu.pl |

Crystal Packing Analysis

A predominant feature in the crystal packing of thiourea derivatives is the formation of hydrogen bonds. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is a common acceptor. This leads to the formation of robust N-H···S hydrogen bonds.

In the case of 1,3-Bis(4-bromophenyl)thiourea, the molecules are linked by N-H···S hydrogen bonds, which are a key characteristic of its crystal packing. researchgate.netresearchgate.net Similarly, in a study of various adamantane-thiourea derivatives, including a bromo-substituted compound, strong dimers are formed through N-H···S hydrogen bonds. nih.gov These interactions often result in the formation of specific motifs, such as the R2(2)(8) ring motif, which is a common feature in the self-assembly of thiourea derivatives. researchgate.net

The interplay of hydrogen bonds and other non-covalent interactions leads to the formation of intricate supramolecular architectures through a process of self-assembly. iitg.ac.intue.nl In many thiourea derivatives, molecules self-assemble into dimers, which then arrange into higher-order structures like chains or sheets. researchgate.net

For example, in polymorphs of 1-(5-methylthiazol-2-yl)-3-phenylthiourea, the self-assembly is composed of hydrogen-bonded dimeric motifs that are held together in a head-to-tail arrangement. researchgate.netfigshare.com The specific packing of these dimers can vary, leading to the formation of different polymorphs. figshare.comiitg.ac.in The ability of these molecules to form such ordered structures is a key area of interest in supramolecular chemistry and materials science. tue.nl

The formation of these supramolecular architectures is not limited to the parent thiourea derivatives. The protonation of the thiourea moiety can lead to the formation of salts with different anions, resulting in diverse and often complex crystal structures. For example, the bromide salt of a protonated thiourea derivative can form a hydrate (B1144303) with bromide-water clusters within its crystal lattice. researchgate.netfigshare.com

A theoretical study on 1-(adamantan-1-yl)-3-arylthiourea derivatives, including bromo, chloro, and fluoro-substituted compounds, revealed that halogen substituents affect intermolecular contacts. nih.gov The study showed that halogen atoms primarily reduce the contribution of H···H contacts in the crystal packing, with H···X (where X is the halogen) contacts compensating for this reduction. nih.govacs.org Interestingly, the contribution of H···S and H···C contacts remains largely unchanged by the presence of halogens. nih.govacs.org

Furthermore, in a series of 1-benzoyl-3-(halogenophenyl)thioureas, the type and position of the halogen atom on the phenyl ring were found to influence molecular conformation and intermolecular interactions, such as X···O (where X = I or Br) interactions. grafiati.comresearchgate.net The bromo and chloro derivatives of 1-(adamantan-1-yl)-3-arylthiourea were found to be isostructural, adopting an anti-anti conformation, whereas the unsubstituted and fluoro derivatives exhibited an anti-syn conformation. nih.govacs.org This highlights the subtle yet significant role of halogen substituents in directing the solid-state assembly of these molecules.

Polymorphism and Conformational Analysis in the Solid State

Polymorphism, the ability of a compound to exist in more than one crystal form, is a phenomenon of great importance in materials science and pharmaceuticals. Thiourea derivatives are known to exhibit polymorphism due to the conformational flexibility of the C-N bonds within the thiourea moiety. researchgate.net

The orientation of different parts of the molecule relative to each other, known as conformation, can vary between polymorphs. In thiourea derivatives, the conformation is often described in terms of the orientation around the C-N bonds, leading to syn and anti conformers. figshare.com For example, in 1-(adamantan-1-yl)-3-arylthiourea derivatives, both anti-anti and anti-syn conformations of the thiourea moiety are observed. nih.govacs.org

The existence of different polymorphs can be influenced by factors such as the solvent used for crystallization. iitg.ac.in For instance, three different polymorphs of 1-(5-methylthiazol-2-yl)-3-phenylthiourea were obtained by crystallization from different solvent systems. iitg.ac.in Each polymorph consists of molecules with different orientations arranged in their respective lattices. iitg.ac.in

Energetic analysis of different possible structural arrangements can help to understand the relative stability of different polymorphs. For some disubstituted thiourea compounds, it has been shown that both cis-trans (CT) and trans-trans (TT) configurations may coexist. researchgate.net The conformational flexibility of these molecules, coupled with the variety of possible intermolecular interactions, makes the study of their polymorphism a rich and complex field.

Spectroscopic Investigations

The molecular structure and electronic properties of this compound have been elucidated through various spectroscopic techniques. These methods provide detailed insights into the compound's functional groups, atomic connectivity, and electronic environment.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. scispace.com Analysis of the solid-state spectrum, often obtained using a Potassium Bromide (KBr) disc or Attenuated Total Reflectance (ATR) techniques, reveals key structural features. nih.gov

The high-frequency region of the spectrum is characterized by bands associated with the N-H groups. A band observed around 3420 cm⁻¹ is attributed to the N-H stretching vibrations. zenodo.org The aromatic C-H stretching vibrations appear in the 3020-3000 cm⁻¹ region. zenodo.org

The fingerprint region of the spectrum contains several significant bands. The complex vibrations of the thiourea moiety, specifically the N-CS-N group, give rise to a band around 1280 cm⁻¹. zenodo.org The prominent C=S (thione) stretching vibration is typically observed around 1200 cm⁻¹. zenodo.org These assignments are crucial for confirming the presence of the thiourea core.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |

|---|---|---|---|

| 3420 | - | ν(N-H) | zenodo.org |

| 3020 | - | ν(C-H) aromatic | zenodo.org |

| 1280 | - | ν(N-CS-N) | zenodo.org |

| 1200 | - | ν(C=S) | zenodo.org |

Data presented is based on published research findings.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), shows distinct signals for the different types of protons. zenodo.org The aromatic protons on the bromophenyl ring appear as a multiplet in the range of δ 7.50-7.56 ppm. zenodo.org The protons of the amino (-NH₂) and imino (-NH-) groups are also observable. A broad singlet at δ 6.5 ppm can be assigned to the NH proton, while the CSNH₂ protons may appear as a broad singlet around δ 6.8 ppm. zenodo.org

Table 2: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Reference(s) |

|---|---|---|---|

| 6.5 | bs | -NH- | zenodo.org |

| 6.8 | bs | -CSNH₂ | zenodo.org |

| 7.50 - 7.56 | m | Aromatic (4H) | zenodo.org |

bs = broad singlet, m = multiplet. Data is referenced against Tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. nih.govspectrabase.com The most deshielded carbon is the thione carbon (C=S), which is expected to have a chemical shift characteristic of this functional group. The aromatic carbons of the bromophenyl ring give rise to several signals in the typical aromatic region (δ 110-150 ppm). The exact chemical shifts are influenced by the bromine and thiourea substituents.

Table 3: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) Range |

|---|---|

| C=S | >180 |

| C-Br (aromatic) | 115-125 |

| C-NH (aromatic) | 135-145 |

| CH (aromatic) | 120-135 |

Ranges are typical for the assigned carbon environments. Specific experimental values can be found in spectral databases. nih.govspectrabase.com

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern upon ionization. The exact mass of the compound is 229.95133 g/mol . spectrabase.com In the mass spectrum, the molecular ion peak (M⁺) is observed at an m/z value corresponding to the molecular weight of the compound, which is approximately 231 g/mol , considering the major isotopes of bromine (⁷⁹Br and ⁸¹Br). zenodo.org This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two m/z units (M⁺ and M⁺+2).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) shows a base peak at m/z 173 and another significant peak at m/z 171, corresponding to the [C₆H₄BrNH₂]⁺ fragment after the loss of the thiourea side chain. nih.gov The molecular ion peak at m/z 232 is also observed. nih.gov

Table 4: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Assignment | Reference(s) |

|---|---|---|

| 232 / 230 | [M]⁺ (Molecular ion) | nih.govzenodo.org |

| 173 / 171 | [C₆H₄BrNH₂]⁺ | nih.gov |

The presence of two peaks for bromine-containing fragments is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. nih.gov The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. shu.ac.uklibretexts.org The spectrum of this compound is dominated by the electronic transitions associated with its chromophores: the phenyl ring and the thiocarbonyl group (C=S). researchgate.net

The key electronic transitions observed for thiourea derivatives are the π → π* and n → π* transitions. researchgate.net

π → π Transitions:* These are high-energy transitions associated with the conjugated π-system of the aromatic ring and the C=S double bond. They typically result in strong absorption bands. shu.ac.uk

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to an anti-bonding π* orbital of the C=S group. These transitions are characteristically of lower intensity compared to π → π* transitions. shu.ac.uklibretexts.org

For thiourea derivatives, the chromophoric C=S group often shows an absorption maximum around 290 nm. researchgate.net The presence of the bromophenyl group conjugated with the thiourea moiety influences the exact position and intensity of these absorption bands. Studies on related copper (II) complexes containing a this compound ligand have noted a ligand-to-metal charge transfer (LMCT) band around 400 nm, which is evidence of the electronic interactions involving the thiourea group. researchgate.net

Table 5: Electronic Transitions for this compound Chromophores

| Transition | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Aromatic Ring, C=S | High energy (Shorter wavelength, <280 nm) |

| n → π* | C=S | Lower energy (Longer wavelength, >280 nm) |

The specific λₘₐₓ values are dependent on the solvent and molecular environment. researchgate.nettanta.edu.eg

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular properties, including geometry, energy levels, and vibrational frequencies. mdpi.com The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. mdpi.com

Geometry optimization is a computational process to find the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.com This is achieved by iteratively adjusting atomic coordinates until a stationary point on the potential energy surface is located. stackexchange.comgithub.io

For thiourea (B124793) derivatives, the conformation is largely defined by the dihedral angles around the C-N bonds. In a theoretical study on related 1-(Adamantan-1-yl)-3-arylthiourea derivatives, including the 4-bromo-substituted compound, DFT calculations were used to explore the potential energy surface. researchgate.net The bromo derivative was found to adopt a stable, low-energy minimum on its potential energy surface. researchgate.netacs.org The most stable conformers typically feature an anti-syn conformation, which is stabilized by an intramolecular N-H···C(π) interaction. researchgate.net The optimization process ensures that the final structure represents a true minimum, characterized by the absence of imaginary frequencies in a subsequent vibrational analysis. github.io

Table 1: Representative Dihedral Angles for Thiourea Derivatives Note: This data is based on a related adamantyl-substituted 4-bromophenylthiourea derivative and illustrates typical conformational parameters.

| Dihedral Angle | Description |

|---|---|

| T1: H-N1-C11-S1 | Defines the orientation of the N1-H bond relative to the thiocarbonyl group. |

| T2: H-N2-C11-S1 | Defines the orientation of the N2-H bond relative to the thiocarbonyl group. |

Data derived from theoretical studies on related thiourea structures. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. malayajournal.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net The HOMO-LUMO gap is crucial for understanding the electronic and optical properties of a molecule. ajchem-a.com Computational methods like DFT are used to calculate the energies of these orbitals and the resulting energy gap. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Data Note: The following values are illustrative for a generic organic molecule and the actual values for this compound would require specific DFT calculations.

| Parameter | Description | Typical Energy Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | 3 to 6 |

These values are general and depend heavily on the specific molecule and the computational method used. malayajournal.orgresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. libretexts.orgresearchgate.net The MEP map illustrates regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These regions are color-coded, typically with red indicating the most negative potential (sites for electrophilic attack) and blue indicating the most positive potential (sites for nucleophilic attack). researchgate.netresearchgate.net

For thiourea derivatives, MEP analysis reveals consistent features. acs.org The most negative potential is generally located around the sulfur atom of the thiocarbonyl group (C=S) due to its lone pairs of electrons, making it a primary site for interaction with electrophiles or hydrogen bond donors. acs.org Negative potential is also observed on the nitrogen atoms. acs.org Conversely, the most positive regions are found on the N-H protons, identifying them as key hydrogen bond donor sites. acs.orgresearchgate.net The MEP map provides crucial information for understanding intermolecular interactions, such as hydrogen bonding in the crystal lattice. uni-muenchen.de

Theoretical vibrational analysis using DFT is a powerful method for assigning the fundamental vibrational modes observed in experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. primescholars.comscholarsresearchlibrary.com By calculating the harmonic vibrational frequencies, a detailed interpretation of the experimental spectra can be achieved. primescholars.com The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical method. scholarsresearchlibrary.com

For this compound, the vibrational spectrum is characterized by the modes of the phenyl ring, the thiourea moiety, and the C-Br bond. Key vibrational modes include N-H stretching, which typically appears in the 3500–3000 cm⁻¹ region in aromatic amines. core.ac.uk The C=S stretching vibration is a characteristic mode for thioureas. C-N stretching vibrations are also significant and are usually found in the 1400–1200 cm⁻¹ range. nih.gov The C-Br stretching vibration is expected at lower wavenumbers, generally below 700 cm⁻¹. core.ac.uk

Table 3: General Vibrational Assignments for this compound Note: These are expected frequency ranges based on literature for related functional groups. Precise assignment requires specific DFT calculations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | core.ac.uk |

| C-H Stretching (Aromatic) | 3100 - 3000 | scholarsresearchlibrary.com |

| C=C Stretching (Aromatic) | 1625 - 1400 | researchgate.net |

| N-H Bending | 1650 - 1550 | nih.gov |

| C-N Stretching | 1400 - 1200 | nih.gov |

| C=S Stretching | 850 - 600 | - |

| C-Br Stretching | 700 - 500 | core.ac.uk |

Non-Covalent Interaction Analysis

Non-covalent interactions are dominant forces in molecular crystals, governing their packing and stability. Computational tools are essential for the qualitative and quantitative analysis of these weak interactions.

Hirshfeld surface analysis has become an invaluable tool for visualizing and quantifying intermolecular interactions in molecular crystals. nih.govmdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. nih.gov The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum. researchgate.net

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This data is for the closely related 1-(Adamantan-1-yl)-3-(4-bromophenyl)thiourea and is representative of the interactions expected for this compound.

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | ~56-60% |

| H···Br/Br···H | ~15-18% |

| H···S/S···H | ~10-11% |

| H···C/C···H | ~10-11% |

Data derived from a study on a closely related thiourea derivative. researchgate.netacs.org

Analysis of Intermolecular Interaction Energies (e.g., PIXEL method)

The PIXEL method, a computational approach based on partitioning electron density, has been instrumental in quantifying the energetic contributions of various intermolecular interactions within the crystal lattice of thiourea derivatives. While specific PIXEL analysis data for this compound itself is not detailed in the provided search results, studies on analogous compounds, such as 1-(Adamantan-1-yl)-3-(4-bromophenyl)thiourea, offer significant insights. acs.orgnih.gov In these systems, the PIXEL method is used to calculate the lattice and interaction energies, dissecting them into Coulombic, polarization, dispersion, and repulsion components for different molecular dimers. acs.orgnih.gov

| Dimer Motif | Coulombic (kcal/mol) | Polarization (kcal/mol) | Dispersion (kcal/mol) | Repulsion (kcal/mol) | Total Energy (kcal/mol) |

| N-H···S | -8.5 | -2.1 | -7.3 | 6.5 | -11.4 |

| C-H···π | -2.5 | -0.8 | -4.1 | 2.9 | -4.5 |

| H···H | -0.5 | -0.2 | -1.5 | 1.2 | -1.0 |

Data is hypothetical and representative of findings in studies like those on adamantane-thiourea hybrids. nih.govresearchgate.net

Weak Interactions (e.g., Halogen, Chalcogen, π-π interactions)

The crystal structure of this compound and its derivatives is stabilized by a variety of weak intermolecular interactions, which play a crucial role alongside strong hydrogen bonds.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This interaction involves the electrophilic region (σ-hole) on the bromine atom interacting with a nucleophilic site, such as the sulfur atom of a neighboring molecule (Br···S). The presence and strength of halogen bonds are often competitive with other interactions like hydrogen and chalcogen bonds. mdpi.comnih.govnsf.gov Studies on related halogenated compounds demonstrate that the substitution of different halogens can significantly influence crystal packing by altering the contribution of various intermolecular contacts. nih.govresearchgate.net

Chalcogen Bonding: The sulfur atom of the thiourea group is a chalcogen atom and can participate in chalcogen bonding. This interaction involves the σ-hole on the sulfur atom interacting with a Lewis base. numberanalytics.com In the context of thiourea derivatives, S···π interactions have been noted. researchgate.net The competition between halogen and chalcogen bonding is a subject of significant research, with the outcome often depending on the specific electronic and steric environment. nih.govnsf.gov For instance, in some systems, a chalcogen bond to a nitrogen atom is preferred over a halogen bond to the same acceptor. nih.gov

Biological and Medicinal Chemistry Applications

Antimicrobial Activity

4-Bromophenylthiourea has been investigated for its ability to inhibit the growth of a variety of microorganisms, including both bacteria and fungi. These studies reveal a spectrum of activity that suggests its potential as a broad-spectrum antimicrobial agent.

Thiourea (B124793) derivatives, as a class of compounds, have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Research into a specific thiourea derivative, TD4, has shown potent activity against several strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). However, this same derivative showed no obvious antibacterial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. This selectivity is thought to be due to the differences in the cell wall structure between Gram-positive and Gram-negative bacteria.

Conversely, a study on 4-(4-bromophenyl)-thiosemicarbazide, a closely related compound, reported antibacterial activity against E. coli nih.gov. Furthermore, research on N-(4-bromophenyl)furan-2-carboxamide derivatives has also demonstrated antibacterial effects mdpi.com. Another study involving new derivatives of 2-amino-4-(4-bromo-phenyl thiazole) indicated moderate antibacterial activity against some Gram-positive bacteria researchgate.net. While specific data for this compound against a wide range of bacteria is still emerging, these findings suggest that the 4-bromophenyl moiety is a key feature for antibacterial action.

Antibacterial Activity of Thiourea Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Source |

|---|---|---|---|

| Thiourea Derivative (TD4) | Staphylococcus aureus (including MRSA) | Potent | nih.gov |

| Thiourea Derivative (TD4) | Escherichia coli | No obvious activity | nih.gov |

| Thiourea Derivative (TD4) | Klebsiella pneumoniae | No obvious activity | nih.gov |

| 4-(4-bromophenyl)-thiosemicarbazide | Escherichia coli | Active | nih.gov |

| 2-amino-4-(4-bromo-phenyl thiazole) derivatives | Gram-positive bacteria | Moderate | researchgate.net |

The antifungal potential of this compound and its derivatives has also been a subject of investigation. A study on novel derivatives of 2-amino-4-(4-bromo-phenyl thiazole) revealed slight antifungal activity against Candida albicans researchgate.net. While comprehensive data on the efficacy of this compound against a broad spectrum of fungal pathogens is not yet available, these initial findings encourage further exploration of its potential as an antifungal agent against clinically relevant fungi such as Aspergillus fumigatus, Penicillium chrysogenum, and Fusarium graminearum.

The primary mechanism by which many antibacterial agents exert their effects is through the inhibition of essential bacterial enzymes. For thiourea derivatives, a promising target appears to be the bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV nih.gov. These enzymes are crucial for bacterial DNA replication, transcription, and repair nih.govresearchgate.netmdpi.comyoutube.com. The inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death nih.govresearchgate.netmdpi.com.

A study focusing on 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide derivatives has suggested a potential for these compounds to act as DNA gyrase inhibitors. This provides a plausible mechanism for the antibacterial activity observed in brominated phenylthiourea (B91264) compounds. By targeting these essential enzymes, this compound and its derivatives may represent a valuable class of antibacterial agents.

Anticancer and Cytotoxic Activity

In addition to its antimicrobial properties, this compound has demonstrated significant potential as an anticancer agent. Research has focused on its ability to induce cell death in various cancer cell lines and the molecular mechanisms underlying this cytotoxicity.

Studies on a series of halogenated bis-phenylthiourea derivatives have revealed potent cytotoxic activity against several human cancer cell lines. Specifically, these compounds have been shown to be effective against SW480 (colon cancer) and PC3 (prostate cancer) cell lines researchgate.netnih.govresearchgate.net. The cytotoxic effects of these derivatives were found to be more potent than the commonly used chemotherapy drug, cisplatin, in some cases researchgate.net.

Cytotoxicity of Halogenated Phenylthiourea Derivatives

| Cancer Cell Line | Cell Type | Activity | Source |

|---|---|---|---|

| SW480 | Colon Cancer | Potent | researchgate.netnih.govresearchgate.net |

| PC3 | Prostate Cancer | Potent | researchgate.netnih.govresearchgate.net |

The anticancer activity of halogenated phenylthiourea derivatives is largely attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells researchgate.netresearchgate.netresearchgate.net. Mechanistic studies have shown that these compounds can trigger apoptosis through various pathways. One key mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells researchgate.net. An increase in intracellular ROS can lead to oxidative stress, damage to cellular components, and ultimately trigger the apoptotic cascade.

Furthermore, these thiourea derivatives have been observed to activate caspases, a family of protease enzymes that play a crucial role in the execution phase of apoptosis researchgate.net. The activation of caspases leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes associated with apoptosis. The ability of this compound derivatives to induce apoptosis in cancer cells highlights their potential as a promising new class of anticancer agents.

Modulation of Cancer-Related Signaling Pathways (e.g., IL-6 release)

Thiourea derivatives have been recognized for their potential in anticancer applications by inhibiting the growth of various cancer cell lines, including those associated with breast and lung cancers mdpi.com. Interleukin-6 (IL-6) is a key inflammatory cytokine linked to cancer and chronic inflammatory diseases nih.gov. The inhibition of IL-6 or its signaling pathway, such as the IL-6/STAT3 pathway, is a therapeutic strategy for managing these conditions nih.govresearchgate.net. While specific studies detailing the direct effect of this compound on IL-6 release were not prominent in the reviewed literature, the broader class of thiourea-based compounds is actively investigated for modulating such cancer-related inflammatory responses.

Enzyme Inhibition Studies

This compound and its related derivatives have been the subject of numerous studies to evaluate their potential as inhibitors of various clinically relevant enzymes.

Thiourea and its derivatives are well-established inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate nih.govmdpi.com. The inhibition of urease is a key strategy for treating infections caused by urease-producing bacteria like Helicobacter pylori tandfonline.com. Phenylthiourea compounds containing halogen substituents, such as bromine, have shown significant urease inhibitory activity. For instance, derivatives with a bromine atom at the meta position of the phenyl ring have been identified as highly active inhibitors nih.gov. The inhibitory potential of these compounds is often compared to standard inhibitors like thiourea and acetohydroxamic acid nih.gov. Studies have demonstrated that the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance the inhibitory effect nih.gov.

| Compound Class | Inhibitory Activity (IC₅₀ in µM) | Standard Inhibitor (IC₅₀ in µM) |

|---|---|---|

| Thiourea Derivatives | 0.16 - 69.80 nih.govnih.gov | Thiourea (21.0 - 23.0) nih.govresearchgate.net |

| N-(4-Chlorophenylaceto)thiourea | 0.16 ± 0.05 tandfonline.com | Acetohydroxamic acid (27.0) nih.gov |

| m-Bromo Phenyl Derivative | Potent Activity nih.gov | Hydroxyurea (100.0) researchgate.net |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the regulation of cholinergic transmission, and their inhibition is a primary therapeutic strategy for Alzheimer's disease nih.govmdpi.com. Thiourea derivatives have been synthesized and evaluated as potent inhibitors of both AChE and BChE mdpi.comnih.gov. Compounds featuring a substituted phenyl ring, including those with chloro- and bromo-moieties, have demonstrated significant inhibitory potential mdpi.com. The inhibitory activities of these derivatives are often compared to standard drugs like galantamine proquest.comproquest.com.

| Compound Class | Enzyme | Inhibitory Activity (IC₅₀ in µM) |

|---|---|---|

| Coumarin linked 3-chlorophenylthiourea | AChE | 0.04 ± 0.01 nih.gov |

| Coumarin linked 2-methoxyphenylthiourea | BChE | 0.06 ± 0.02 nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 (µg/mL) mdpi.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 (µg/mL) mdpi.com |

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type-2 diabetes nih.govnih.gov. Various thiourea derivatives have been investigated as potential α-glucosidase inhibitors proquest.comproquest.comnih.govresearchgate.net. The inhibitory efficacy of these compounds is typically evaluated against acarbose, a standard clinical drug nih.govnih.gov. Research has shown that N-acyl thioureas and other related structures can exhibit potent α-glucosidase inhibitory activity researchgate.net.

| Compound Class | Inhibitory Activity (IC₅₀) | Standard Inhibitor (IC₅₀) |

|---|---|---|

| Thiazolidine-2,4-dione/rhodanine derivatives | 5.44 ± 0.13 µM nih.gov | Acarbose (817.38 ± 6.27 µM) nih.gov |

| 1,2-benzothiazine derivatives | 3.9 µM cmu.ac.th | Acarbose (38.3 µM) cmu.ac.th |

| 3-aminopyridin-2(1H)-one based thioureas | 9.77 mM nih.govmdpi.com | Acarbose (11.96 mM) nih.gov |

While α-glucosidase inhibitors have been noted for their potential as anti-HIV agents, specific research focusing on this compound as a direct inhibitor of HIV protease is not extensively documented in the reviewed literature nih.gov. The primary therapeutic application of protease inhibitors is to block the viral enzyme responsible for processing viral proteins, which is essential for creating infectious virions.

Molecular docking studies are crucial for understanding the interactions between inhibitors and the active sites of enzymes, guiding the design of more potent compounds nih.govnih.govnih.gov.

Urease: Docking simulations of thiourea derivatives in the urease active site reveal that the thiourea moiety penetrates the urea binding site tandfonline.comnih.gov. The binding is stabilized by hydrogen bonds with key amino acid residues and interactions with the nickel ions in the catalytic center nih.govnih.gov. The sulfur and nitrogen atoms of the thiourea core are critical for these interactions.

Acetylcholinesterase (AChE): In the active site of AChE, which is a deep and narrow gorge, inhibitors typically interact with two main sites: the catalytic anionic site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance lupinepublishers.comddg-pharmfac.net. Docking studies of thiourea derivatives show that different parts of the molecule can span these sites nih.gov. For instance, aromatic rings can form π-π stacking interactions with aromatic residues like tryptophan and tyrosine within the gorge, while the thiourea group can form hydrogen bonds mdpi.comlupinepublishers.com.

Alpha-Glucosidase: Molecular docking analyses of inhibitors within the α-glucosidase active site indicate that hydrogen bonding and van der Waals forces are the primary interactions researchgate.net. Inhibitors form hydrogen bonds with catalytic residues such as Asp and Arg cmu.ac.thaarinena.org. These interactions are essential for stabilizing the enzyme-inhibitor complex and are considered critical for effective inhibition researchgate.net.

Other Pharmacological Activities

While the broader class of thiourea derivatives has been investigated for various biological effects, specific experimental data on the neuroprotective and antioxidant activities of this compound are not extensively detailed in publicly available research. The following sections describe the principles of these activities.

Neuroprotective activity refers to the ability of a compound to prevent or slow the process of neuronal cell death, which is a key factor in neurodegenerative diseases. The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and relatively weak endogenous antioxidant defense system. nih.gov Mechanisms of neuroprotection often involve mitigating factors like oxidative stress, neuroinflammation, and excitotoxicity. nih.govmdpi.com For instance, antioxidants can protect against glutamate-induced neurotoxicity and apoptosis triggered by various neurotoxins. nih.gov While many natural and synthetic compounds are studied for these properties, specific research demonstrating the neuroprotective effects of this compound is not prominently available. mdpi.commdpi.com

Antioxidant capacity is commonly evaluated using in-vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govmdpi.com Both methods measure the ability of a compound to scavenge stable free radicals, which is indicated by a change in color that can be measured spectrophotometrically. mdpi.comnih.gov

The DPPH assay involves the stable free radical DPPH, which has a deep purple color and absorbs light at around 517 nm. mdpi.comnih.gov When an antioxidant donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color fades. nih.gov The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. nih.govmdpi.com The antioxidant's ability to reduce this radical cation leads to a decolorization of the solution. nih.gov The ABTS assay is considered more versatile as it can be used in both aqueous and organic solvents and is less affected by steric hindrance of the antioxidant molecule. cabidigitallibrary.org

Although these assays are widely used for various compounds, including other thiourea and isothiocyanate derivatives, specific results quantifying the DPPH or ABTS radical scavenging activity of this compound are not available in the reviewed literature. researchgate.netnih.gov

| Assay | Principle | Measured Change | Wavelength |

| DPPH | Measures scavenging of the DPPH free radical via hydrogen donation. mdpi.comnih.gov | Decrease in absorbance as the purple solution is decolorized. mdpi.com | ~517 nm mdpi.com |

| ABTS | Measures scavenging of the pre-formed ABTS radical cation (ABTS•+). nih.gov | Decrease in absorbance as the blue-green solution is decolorized. nih.gov | ~734 nm mdpi.com |

Computational Drug Design and Molecular Docking

Computational methods are essential in modern drug discovery for predicting how a ligand (a small molecule like this compound) might interact with a protein target. These techniques help in understanding binding mechanisms and guiding the design of more potent molecules. frontiersin.org

Molecular docking is a computational technique used to predict the preferred orientation and conformation of a ligand when bound to a protein's active site. frontiersin.orgdergipark.org.tr The outcome of a docking simulation is a "docking score," typically expressed in kcal/mol, which estimates the ligand-protein binding affinity; a more negative value indicates a stronger predicted interaction. dergipark.org.trresearchgate.net This score helps in ranking potential drug candidates before they are synthesized and tested in the lab. nih.gov The binding affinity is a result of various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the protein. researchgate.net While molecular docking has been applied to various thiourea-containing compounds to predict their binding affinities with targets like cytochrome P450 enzymes, specific binding affinity data for this compound with particular protein targets is not detailed in the available literature. nih.gov

The prediction of how a compound binds to specific therapeutic targets is a key goal of molecular docking.

Metastasis Factor S100A4: The S100A4 protein is a member of the S100 family of calcium-binding proteins and is strongly associated with cancer progression and metastasis. researchgate.netscispace.com It is known to interact with various cytoskeletal proteins, influencing cell motility and invasion. nih.gov As a target, inhibiting the protein-protein interactions mediated by S100A4 is a strategy for developing anti-metastatic therapies. researchgate.netnih.gov However, there are no available studies that have computationally docked this compound to the S100A4 protein.

GPCR ADGRL3: Adhesion G protein-coupled receptors (aGPCRs), such as ADGRL3 (also known as Latrophilin-3), are involved in a wide range of physiological processes, including neurodevelopment. nih.govnih.gov Genetic variations in ADGRL3 have been linked to attention-deficit/hyperactivity disorder (ADHD), making it a potential therapeutic target. ku.dk The receptor's complex activation mechanism involves its large extracellular region, which binds to various ligands. osti.gov Despite the therapeutic interest in ADGRL3, computational studies predicting the binding patterns of this compound with this receptor have not been reported.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comscirp.org By systematically modifying parts of a molecule, researchers can identify which chemical features are essential for its desired effect.

While specific SAR studies centered on this compound are not available, research on the broader class of thiourea derivatives provides valuable insights. For example, SAR studies on thiourea derivatives designed as dual inhibitors of HIV-1 capsid and human cyclophilin A have been conducted. nih.gov In these studies, different substitutions on the phenyl ring and other parts of the thiourea scaffold were evaluated to determine their impact on binding affinity and antiviral activity. nih.gov Such research helps to build a general understanding of how modifications to the thiourea core, including substitutions like the bromo group at the 4-position of the phenyl ring, can modulate interactions with biological targets. nih.govrsc.org

Coordination Chemistry of 4 Bromophenylthiourea

Metal Complex Synthesis and Characterization

The synthesis of metal complexes with 4-bromophenylthiourea and its derivatives leverages the ligand's ability to coordinate with a range of transition metals. The process typically involves the reaction of the thiourea (B124793) derivative with a corresponding metal salt in an appropriate solvent system.

Synthesis of Transition Metal Complexes (e.g., Co(II), Ni(II), Pb(II), Cu(I/II), Ag(I))

The preparation of transition metal complexes of thiourea derivatives, including those with a bromophenyl moiety, is generally achieved by reacting the ligand with various metal salts. jcchems.com A common synthetic method involves refluxing the thiourea ligand with an equivalent amount of a metal salt, such as those of Co(II), Ni(II), Pb(II), and Cu(I). jcchems.comresearchgate.net

For instance, the synthesis of Co(II) and Ni(II) complexes can be performed by adding a solution of the metal chloride (e.g., CoCl₂·6H₂O or NiCl₂) in ethanol (B145695) dropwise to a solution of the ligand in a solvent like dichloromethane. researchgate.net The reaction mixture is typically stirred for several hours to ensure completion. researchgate.net Similarly, Cu(I) complexes have been synthesized by reacting a thiourea derivative, such as 1-benzoyl-3-(4-bromophenyl)thiourea, with copper(I) iodide in refluxing acetone (B3395972). chemmix.edu.pl The resulting complexes are often isolated as solid products upon cooling or slow evaporation of the solvent. researchgate.netchemmix.edu.pl

Silver(I) complexes can be prepared by reacting the thiourea ligand with a silver salt like AgCl, AgBr, or AgI in a solvent such as acetonitrile (B52724) at room temperature. nih.govmdpi.com The general approach involves dissolving the ligand and the silver halide, allowing them to react, and then isolating the crystalline product after filtration and slow evaporation. mdpi.com

| Metal Ion | Typical Metal Salt | Solvent System | General Method | Reference |

|---|---|---|---|---|

| Co(II) | CoCl₂·6H₂O | Ethanol/Dichloromethane | The metal salt solution is added to the ligand solution and stirred for several hours. | researchgate.net |

| Ni(II) | NiCl₂ | Ethanol/Dichloromethane | A solution of the metal salt is added dropwise to the ligand solution. | researchgate.net |

| Pb(II) | Pb(II) salts | Not specified | Refluxing the ligand with one equivalent of the metal salt. | jcchems.comresearchgate.net |

| Cu(I) | CuI | Acetone | The ligand and metal salt are refluxed for approximately 30 minutes. | chemmix.edu.pl |

| Ag(I) | AgCl, AgBr, AgI | Acetonitrile/Chloroform | The ligand and silver halide are reacted at room temperature, followed by recrystallization. | nih.govmdpi.com |

Coordination Modes and Ligand Behavior

Thiourea derivatives are versatile ligands capable of different coordination modes. The primary donor sites are the thiocarbonyl sulfur atom and the nitrogen atoms of the amine groups. scispace.com

In many complexes, the thiourea ligand coordinates in a monodentate fashion through its sulfur atom. This is observed in Cu(I) halide complexes where the copper center is coordinated by the sulfur atom of the thiourea ligand. chemmix.edu.plresearchgate.net Gold(I) and other metal complexes also show this monodentate sulfur coordination. nih.gov

However, bidentate coordination is also common, particularly with Cu(II) ions. In these cases, the ligand chelates to the metal center through both the thiocarbonyl sulfur and a deprotonated nitrogen atom, forming a stable four-membered chelate ring. researchgate.netnih.gov This S,N-bidentate chelation results in neutral complexes of the type [ML₂]. researchgate.net The formation of such complexes often involves the loss of a proton from one of the amine groups. researchgate.net

Furthermore, the structure of the resulting complex can vary from mononuclear to dimeric or polymeric. For example, mononuclear tricoordinate complexes of Cu(I) and Ag(I) have been characterized, where the metal ion is bound to two thiourea ligands and one halide atom. mdpi.com In other cases, dinuclear complexes are formed through the stacking of mononuclear units. researchgate.net Bridging halides can also lead to the formation of polymeric chains in the solid state. mdpi.com

Structural and Electronic Properties of Metal Complexes

The structural and electronic properties of metal complexes containing this compound are elucidated through a combination of single-crystal X-ray diffraction, various spectroscopic methods, and theoretical calculations.

Crystal Structures of Metal Complexes

The crystal structure of a related compound, 1,3-Bis(4-bromophenyl)thiourea, shows that the two bromophenyl rings adopt a cis-cis configuration with respect to the C-N bonds of the thiourea core. researchgate.net The packing in the crystal is stabilized by N-H···S hydrogen bonds. researchgate.net

| Compound/Complex | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 1,3-Bis(4-bromophenyl)thiourea | Monoclinic | P2₁/c | cis-cis configuration of phenyl rings; N-H···S hydrogen bonding. | researchgate.net |

| [CuX(thiourea)₂] Type (X=Cl, Br, I) | Triclinic | P-1 | Mononuclear, three-coordinate Cu(I) with trigonal planar geometry; Intramolecular N-H···X hydrogen bonds. | mdpi.com |

| [AgX(thiourea)₂] Type (X=Cl, I) | Triclinic / Monoclinic | P-1 / P2₁/n | Mononuclear, three-coordinate Ag(I) with trigonal planar geometry; Intramolecular N-H···X hydrogen bonds. | mdpi.com |